N,N'-(methylenedi-4,1-phenylene)dinicotinamide
Overview
Description
N,N'-(methylenedi-4,1-phenylene)dinicotinamide, commonly known as MDPN, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the nicotinamide family of compounds and has been found to have several interesting properties.
Mechanism of Action
The mechanism of action of MDPN is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. MDPN has also been shown to activate the immune system, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
MDPN has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the immune system. MDPN has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and viruses.
Advantages and Limitations for Lab Experiments
MDPN has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and its properties are well understood. However, there are some limitations to its use in lab experiments. MDPN is a relatively new compound and its long-term effects are not fully understood. It is also a complex compound, which can make it difficult to study.
Future Directions
There are several future directions for the study of MDPN. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the long-term effects of MDPN, particularly in relation to its potential use as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of MDPN and its potential use in the treatment of other diseases.
Scientific Research Applications
MDPN has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anticancer, antiviral, and antimicrobial properties. MDPN has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system.
Properties
IUPAC Name |
N-[4-[[4-(pyridine-3-carbonylamino)phenyl]methyl]phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c30-24(20-3-1-13-26-16-20)28-22-9-5-18(6-10-22)15-19-7-11-23(12-8-19)29-25(31)21-4-2-14-27-17-21/h1-14,16-17H,15H2,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGJATMBXUFGAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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